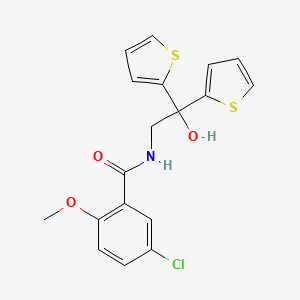

![molecular formula C14H26N2O3 B2882541 tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1268520-21-3](/img/structure/B2882541.png)

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

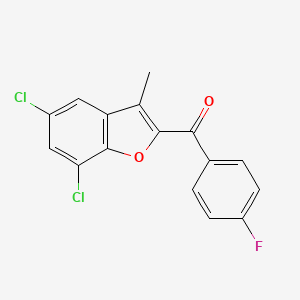

“tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound contains an oxa (oxygen) and aza (nitrogen) atom in the spirocyclic structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.37 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications

Synthesis and Chemical Reactions

The chemical compound tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, illustrating its potential for creating complex molecular architectures and biologically active compounds. For instance, Moskalenko and Boev (2012) developed a method for synthesizing spirocyclic 3-oxotetrahydrofurans, showcasing the compound's utility in forming heterocyclic structures that may have biological activity Moskalenko & Boev, 2012. Similarly, Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the compound's role in accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009.

Conformational Analysis and Structural Studies

The compound and its derivatives have been subjects of conformational analysis and structural studies. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, indicating the compound's relevance in mimicking biologically significant structures Fernandez et al., 2002. Moreover, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, further highlighting the compound's utility in structural biology and material science Moriguchi et al., 2014.

Supramolecular Chemistry and Crystallography

In supramolecular chemistry and crystallography, the compound's derivatives have been utilized to explore intermolecular interactions and crystal packing. Graus et al. (2010) investigated cyclohexane-5-spirohydantoin derivatives, revealing the impact of substituents on supramolecular arrangements Graus et al., 2010. This research underscores the significance of such compounds in designing materials with specific physical properties.

Peptidomimetics and Drug Discovery

The compound's framework is instrumental in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides. This aspect is crucial for drug discovery, as illustrated by the work of Mandal et al. (2005), who developed an efficient synthesis of diastereomers for structure-activity studies in peptide-based drug discovery Mandal et al., 2005.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIVKLLJQLIJKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2882466.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)

![2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2882470.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)

![N-(2-chlorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2882476.png)

![2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2882479.png)